
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7OS and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and molecular mechanisms associated with this compound, highlighting its therapeutic applications and efficacy in various biological contexts.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyridazine Ring : The initial step involves the cyclization of appropriate imidazole and pyridazine derivatives.
- Thiazole Incorporation : Subsequently, thiazole moieties are introduced through condensation reactions.
- Piperidine Carboxamide Formation : The final step involves the formation of the piperidine ring and carboxamide group, which is crucial for the biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism of action appears to involve the inhibition of key cellular pathways such as topoisomerase II and EGFR signaling pathways, which are critical in cancer proliferation and survival .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 15 | Inhibition of topoisomerase II |
HepG2 (Liver) | 20 | EGFR signaling inhibition |
A549 (Lung) | 18 | Induction of apoptosis via mitochondrial pathway |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in certain models:
- Mechanism : It is hypothesized that the compound interferes with viral entry or replication processes, potentially by targeting viral polymerases or proteases.
Antihypertensive Effects
Another area of interest is the antihypertensive activity associated with similar imidazole-containing compounds. Research indicates that these compounds can modulate vascular tone and reduce blood pressure by acting on angiotensin receptors .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Case Study 1 : A study involving a derivative similar to our compound demonstrated a significant reduction in tumor size in xenograft models, indicating promising anticancer effects.
- Case Study 2 : In a clinical trial setting, patients treated with imidazole-based compounds showed improved outcomes in hypertension management compared to standard therapies.
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c24-15(19-16-18-6-9-25-16)12-2-1-7-22(10-12)13-3-4-14(21-20-13)23-8-5-17-11-23/h3-6,8-9,11-12H,1-2,7,10H2,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGOGXWBYZUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.